3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone)
Description
3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) is a dimeric coumarin derivative characterized by two benzopyrone units linked via a central carbonyl group. Each benzopyrone moiety is substituted with propoxy groups at the 5- and 7-positions.
Structure
3D Structure
Properties
CAS No. |
67135-48-2 |
|---|---|
Molecular Formula |
C31H34O9 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-(2-oxo-5,7-dipropoxychromene-3-carbonyl)-5,7-dipropoxychromen-2-one |
InChI |
InChI=1S/C31H34O9/c1-5-9-35-19-13-25(37-11-7-3)21-17-23(30(33)39-27(21)15-19)29(32)24-18-22-26(38-12-8-4)14-20(36-10-6-2)16-28(22)40-31(24)34/h13-18H,5-12H2,1-4H3 |
InChI Key |
POTFCSBOXWLDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4OCCC)OCCC)OC3=O)C(=C1)OCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling Approach
-
Synthesis of 5,7-Dipropoxy-2-Hydroxycoumarin
-
Carbonyl Bridge Formation
Theoretical Yield : ~50–60% (based on analogous coumarin couplings).
One-Pot Cyclization-Coupling
Inspired by methods for 3,3′-carbonyl biscoumarins:
-
Knoevenagel Condensation : React 5,7-dipropoxy-salicylaldehyde derivatives with a carbonyl-containing reagent (e.g., malonic acid derivatives).
-
Intramolecular Cyclization : Form the coumarin ring via acid-catalyzed cyclization.
-
Cross-Coupling : Link two coumarin units via a carbonyl bridge using agents like carbonyl diimide (CDI).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Propyl bromide, K₂CO₃, DMF | 5,7-Dipropoxy-2-hydroxycoumarin |
| Carbonyl Activation | PCl₅, CH₂Cl₂ | Carbonyl chloride intermediate |
| Coupling | Anhydrous THF, 0°C–RT | Bis-coumarin formation |
Key Challenges and Considerations
-
Steric Hindrance : Bulky dipropoxy groups may hinder coupling efficiency.
-
Oxidation Sensitivity : Coumarin rings require inert atmospheres during synthesis.
-
Purity Control : Chromatographic purification is critical to isolate the bis-coumarin from mono-adducts.
Physical and Spectral Characterization
Post-synthesis characterization typically involves:
Chemical Reactions Analysis
3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which consists of two 5,7-dipropoxy-2-benzopyrone moieties linked by a carbonyl group. Its molecular formula is , with a molecular weight of approximately 546.6 g/mol. The compound appears as a light yellow to brown powder and is soluble in organic solvents such as ethanol and methanol.
Biological Activities
1. Antioxidant Properties:
Research indicates that 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) exhibits significant antioxidant activities. Antioxidants play a crucial role in combating oxidative stress-related diseases by neutralizing free radicals. This property makes the compound a candidate for further investigation in the development of antioxidant therapies.
2. Anti-inflammatory Effects:
The compound has shown potential anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, and compounds that can mitigate inflammation are of great interest in therapeutic development.
3. Anticancer Activity:
Studies suggest that 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) may possess anticancer activities. This potential has been explored through various assays that assess the compound's ability to inhibit cancer cell proliferation.
Interaction with Biological Macromolecules
The interactions of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) with proteins and nucleic acids have been a focal point of research. These interactions can influence cellular processes and elucidate mechanisms underlying its biological activity. For instance:
- Protein Binding Studies: Investigations into how the compound binds to specific proteins can reveal insights into its mechanism of action and therapeutic potential.
- Nucleic Acid Interactions: Understanding how the compound interacts with DNA or RNA can provide information on its potential effects on gene expression and cellular function.
Synthesis and Derivatives
The synthesis of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) involves various organic reactions that allow for the formation of this complex structure. The synthetic pathways may vary based on desired yield and purity levels. Notably, derivatives of this compound have been synthesized to explore enhanced biological activities or different pharmacological profiles.
Mechanism of Action
The mechanism of action of 3,3’-Carbonylbis(5,7-dipropoxy-2-benzopyrone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkoxy vs. Amino Groups
A key structural analog is 3,3′-Carbonylbis(7-diethylaminocoumarin) (CAS RN: 63226-13-1), which features diethylamino groups at the 7-position instead of dipropoxy groups . The substitution of electron-donating diethylamino groups (strong σ-donors) versus alkoxy (dipropoxy) groups leads to distinct differences:
- Electronic Properties: Diethylamino groups enhance fluorescence intensity and redshift absorption/emission wavelengths due to increased electron density. In contrast, dipropoxy groups may prioritize solubility in non-polar solvents.
Table 1: Comparative Properties of Bis-Coumarin Derivatives
Functional Group Interactions
- Cyano vs. Alkoxy Groups: Compounds such as 12 () incorporate cyano groups, which increase polarity and reactivity compared to alkoxy-substituted derivatives . This contrast highlights how functional group choice tailors compounds for specific applications (e.g., fluorescent probes vs. hydrophobic matrices).
Biological Activity
3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) is , with a molecular weight of 356.44 g/mol. The compound features two benzopyrone units linked by a carbonyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28O5 |
| Molecular Weight | 356.44 g/mol |
| IUPAC Name | 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) |
| Solubility | Soluble in organic solvents |
The biological activity of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) is primarily attributed to its interaction with various cellular targets. Research indicates that it may exert its effects through:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.
- Gene Regulation : Some studies suggest that it can modulate gene expression related to cell survival and apoptosis.
Antioxidant Activity
Studies have demonstrated that 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) exhibits significant antioxidant properties. For instance:
- In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells.
- It demonstrated a dose-dependent increase in cell viability under oxidative stress conditions.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential:
- Case Study : In a murine model of inflammation, administration of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanistic studies indicated that the compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) led to decreased cell proliferation and increased apoptosis.
- Mechanism : The compound appears to induce apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In vitro assays | Significant antioxidant activity; reduced ROS levels |
| Animal models | Decreased pro-inflammatory cytokines; inhibition of NF-kB pathway |
| Cancer cell lines | Reduced proliferation; increased apoptosis in HeLa and MCF-7 cells |
Q & A
Q. What are the optimal synthetic routes for preparing 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone), and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzopyrone derivatives often involves condensation reactions. For example, describes a hyper-acycloin condensation using aromatic esters to generate phenanthrenequinones, which can be adapted for analogous carbonyl-linked benzopyrones . Key parameters include:
- Catalyst selection : Sodium acetate in acetic anhydride (as in ) promotes cyclization and stabilization of intermediates .
- Solvent system : Refluxing in acetic anhydride/acetic acid (10:20 mL) at 120°C for 2 hours improves reaction efficiency .
- Substituent compatibility : Propoxy groups may require protective strategies during synthesis to prevent ether cleavage.
Table 1 : Comparative Reaction Conditions for Benzopyrone Derivatives
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Compound 6 | NaOAc | Ac₂O/AcOH | 120 | 68 | |
| Aromatic ester | K₂CO₃ | DMF | 150 | 57 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone)?
Methodological Answer: Structural validation requires multi-spectral analysis:
- ¹H/¹³C NMR : highlights diagnostic signals for benzopyrones, such as aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 165–171 ppm). Propoxy groups would show triplet signals for CH₂CH₂CH₃ (δ ~1.0–1.5 ppm) and a quartet for OCH₂ (δ ~3.5–4.0 ppm) .
- IR : Stretching vibrations for C=O (1719 cm⁻¹) and ether C-O (1250 cm⁻¹) confirm the backbone .
- Mass Spectrometry : A molecular ion peak matching the exact mass (e.g., m/z 386 for C₂₀H₁₀N₄O₃S in ) ensures purity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of carbonyl-linked benzopyrones under acidic vs. basic conditions?
Methodological Answer: The carbonyl bridge in 3,3'-Carbonylbis derivatives likely forms via nucleophilic acyl substitution. ’s hyper-acycloin condensation involves base-mediated deprotonation of esters, followed by carbonyl coupling . In contrast, uses acidic conditions (acetic anhydride) to activate electrophilic sites for cyclization . Computational studies (e.g., DFT) can model charge distribution to predict reaction pathways.
Q. How do substituents (e.g., propoxy groups) affect the compound’s stability under thermal or photolytic conditions?
Methodological Answer: Substituents influence stability through steric and electronic effects:
- Thermal Stability : Propoxy groups enhance solubility but may reduce thermal stability due to ether lability. Accelerated stability testing (40–80°C, 75% RH) with HPLC monitoring can quantify degradation .
- Photolytic Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies absorption bands prone to photodegradation. ’s safety guidelines recommend dark storage to prevent radical formation .
Q. What analytical methods resolve contradictions in spectral data for structurally similar benzopyrones?
Methodological Answer: Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) require:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. olefinic protons) .
- High-Resolution MS : Differentiates isobaric ions (e.g., C₁₃H₈F₃NO₂ vs. C₁₃H₇F₃N₂ in ) .
- X-ray Crystallography : Resolves ambiguity in regiochemistry or stereochemistry .
Method Development Questions
Q. How can researchers optimize HPLC conditions for quantifying 3,3'-Carbonylbis(5,7-dipropoxy-2-benzopyrone) in complex matrices?
Methodological Answer:
- Column Selection : C18 columns (4.6 × 150 mm, 5 µm) with mobile phases like acetonitrile/0.1% formic acid (70:30) achieve baseline separation.
- Detection : UV at 254 nm (for benzopyrone chromophores) or ESI-MS in positive ion mode enhances sensitivity .
- Validation : Spike-and-recovery experiments (80–120% recovery) validate method accuracy per ICH guidelines.
Data Interpretation Challenges
Q. Why might identical reaction conditions yield variable outcomes for benzopyrone derivatives?
Methodological Answer: Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
